8-Aminoguanosine-13C2,15N is a stable isotopically labeled derivative of the nucleoside guanosine, featuring two carbon isotopes () and one nitrogen isotope (). This compound has garnered attention in biochemical research due to its potential applications in studying nucleoside metabolism and cellular processes. The molecular formula of 8-Aminoguanosine-13C2,15N is , and it has a molecular weight of approximately 301.234 g/mol. The compound is classified under purine nucleosides, which are essential components of nucleic acids.
The synthesis of 8-Aminoguanosine-13C2,15N can be achieved through various methods, primarily involving the modification of natural nucleosides. One common approach is the isotopic labeling of guanosine through chemical reactions that introduce and into specific positions of the molecule.
The structure of 8-Aminoguanosine-13C2,15N can be represented using its SMILES notation: NC1=N[13c]2[13c]([15n]c(N)n2[C@@H]3O[C@H](CO)[C@H](O)[C@@H]3O)C(=O)N1
. This notation highlights the arrangement of atoms within the molecule.
8-Aminoguanosine-13C2,15N participates in various biochemical reactions typical of nucleosides. These include phosphorylation by kinases to form nucleotide derivatives and interactions with enzymes involved in nucleic acid synthesis.
The mechanism of action for 8-Aminoguanosine-13C2,15N primarily revolves around its role as a substrate in metabolic pathways. When incorporated into RNA or DNA during synthesis, it can affect the stability and function of these nucleic acids.
The scientific uses of 8-Aminoguanosine-13C2,15N are diverse:
Reactive nitrogen species (RNS), particularly peroxynitrite (ONOO⁻), drive the endogenous synthesis of 8-nitroguanosine—the primary precursor of 8-aminoguanosine. Peroxynitrite nitrates the C8 position of guanine residues in guanosine or guanine-containing biomolecules (e.g., GTP, RNA), forming 8-nitroguanosine. This reaction occurs under conditions of oxidative stress, where superoxide (O₂⁻) and nitric oxide (NO) combine to generate peroxynitrite [1] [4].
In Dahl salt-sensitive (SS) rats—a hypertension model with elevated peroxynitrite—endogenous 8-nitroguanosine levels in urine and kidneys are significantly higher than in Sprague-Dawley rats. Experimental administration of peroxynitrite donors directly increases renal 8-aminoguanine levels, confirming the precursor-product relationship between peroxynitrite-induced nitration and downstream aminopurine synthesis [1] [4]. This pathway is physiologically relevant in disease states characterized by inflammation and oxidative stress.
Endogenous 8-aminoguanine production proceeds via two parallel pathways originating from 8-nitroguanosine:
Pathway 1 (Nucleoside Route):8-Nitroguanosine → 8-Aminoguanosine → 8-AminoguanineDirect reduction of the nitro group (-NO₂) to an amino group (-NH₂) yields 8-aminoguanosine, which is subsequently hydrolyzed to 8-aminoguanine [1] [4].
Pathway 2 (Base Route):8-Nitroguanosine → 8-Nitroguanine → 8-AminoguanineHydrolysis of 8-nitroguanosine first releases 8-nitroguanine, followed by reduction to 8-aminoguanine [1] [4].
Table 1: Comparative Features of the Dual Biosynthetic Pathways for 8-Aminoguanine
Feature | Pathway 1 (Nucleoside Route) | Pathway 2 (Base Route) |
---|---|---|
Initial Substrate | 8-Nitroguanosine | 8-Nitroguanosine |
First Metabolic Step | Reduction to 8-aminoguanosine | Hydrolysis to 8-nitroguanine |
Key Intermediate | 8-Aminoguanosine | 8-Nitroguanine |
Final Product | 8-Aminoguanine | 8-Aminoguanine |
Sensitivity to PNPase Inhibition | Low (shunted to this pathway) | High (blocked by forodesine) |
Experiments in Sprague-Dawley rats confirm both routes: Intrarenal 8-nitroguanosine infusion elevates kidney levels of all intermediates (8-nitroguanine, 8-aminoguanosine, 8-aminoguanine), while 8-nitroguanine infusion specifically increases 8-aminoguanine [1] [4]. Pathway dominance varies by tissue redox environment and enzyme expression.
Purine nucleoside phosphorylase (PNPase) is the central enzyme regulating flux between the two pathways. PNPase catalyzes the reversible phosphorolysis of nucleosides to free bases:
Pharmacological inhibition by forodesine (a potent PNPase inhibitor) shifts metabolism exclusively toward Pathway 1. In forodesine-treated rats, 8-nitroguanosine metabolism to 8-nitroguanine (Pathway 2) is suppressed, while 8-aminoguanosine accumulation increases. This confirms PNPase is essential for the base route (Pathway 2) but dispensable for the nucleoside reduction route (Pathway 1) [1] [6].
PNPase also exhibits distinct kinetics toward 8-aminopurines. It metabolizes 8-aminoguanosine to 8-aminoguanine with higher catalytic efficiency than 8-aminoinosine to 8-aminohypoxanthine, highlighting substrate specificity within this enzyme family [6].
Stable isotope-labeled analogs (e.g., 8-Aminoguanosine-¹³C₂,¹⁵N) enable precise tracking of purine metabolism in vivo. These tracers provide three critical advantages:
Table 2: Isotopic Tracer Techniques for Validating 8-Aminoguanine Biosynthesis
Technique | Isotope Used | Application | Key Advantage |
---|---|---|---|
SABRE-SHEATH NMR | ¹⁵N, ¹³C | Real-time monitoring of 8-aminoguanosine conversion | High signal enhancement (ε > 3,000 for ¹⁵N) |
LC-MS/MS Isotopologue Analysis | ¹³C, ¹⁵N | Quantifying enrichment in intermediates/products | High sensitivity; distinguishes positional isomers |
Dynamic ¹³C Flux Analysis | ¹³C | Modeling flux rates through Pathways 1 vs. 2 | Computationally quantifies pathway contributions |
In practice, ¹³C₂-labeled 8-nitroguanosine tracer infusions in rats revealed faster ¹³C enrichment in 8-aminoguanine than in 8-aminoguanosine, supporting dominant flux through Pathway 2 (base route) in renal tissue [1] [5]. Concurrently, ¹⁵N labeling confirmed the retention of the C8-amino group during PNPase-catalyzed hydrolysis of 8-aminoguanosine to 8-aminoguanine [5] [6]. These studies validate the in vivo relevance of both pathways and establish isotopic tracers as essential tools for purine pathway dissection.
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